クロム;エチルベンゼン

概要

説明

Chromium ethylbenzene is a compound that combines chromium with ethylbenzene, a derivative of benzene with an ethyl group attached. Ethylbenzene is commonly used in the production of styrene, which is a precursor to polystyrene, a widely used plastic. Chromium, on the other hand, is a transition metal known for its various oxidation states and catalytic properties. The combination of these two components results in a compound with significant industrial and research applications, particularly in catalysis and organic synthesis.

科学的研究の応用

Chromium ethylbenzene has several scientific research applications, including:

作用機序

Target of Action

The primary targets of Chromium;Ethylbenzene are the beta subunit of mitochondrial ATP synthase and acid sites on catalysts . The beta subunit of mitochondrial ATP synthase plays a crucial role in cellular energy production and metabolic regulation . Acid sites on catalysts are involved in the cracking of ethylbenzene .

Mode of Action

Chromium;Ethylbenzene interacts with its targets through a series of reactions. In the Étard reaction, ethylbenzene undergoes oxidation to yield acetophenone . This reaction involves the reduction of chromium from Cr(VI) to Cr(III) . The Cr(III) then interacts with the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling .

Biochemical Pathways

The biochemical pathways affected by Chromium;Ethylbenzene involve the anaerobic degradation of ethylbenzene . The denitrifying strain EbN1 degrades both alkylbenzenes via different pathways which converge at benzoyl coenzyme A . The genes involved in these pathways have been identified .

Pharmacokinetics

The pharmacokinetics of Chromium;Ethylbenzene remain largely unknown. Studies on chromium-enriched yeast (cry), a widely used cr dietary supplement, show that cry is rapidly absorbed into the blood and slowly eliminated after oral administration, which could lead to the accumulation of cr in vivo .

Result of Action

The result of Chromium;Ethylbenzene’s action is the dehydrogenation of ethylbenzene to styrene . This reaction proceeds over a catalyst that usually contains chromium . The selectivity to styrene is enhanced by coupling of ethylbenzene dehydrogenation with the reverse water-gas shift reaction .

Action Environment

The action of Chromium;Ethylbenzene is influenced by environmental factors. Chromium (Cr) is found in all phases of the environment, including air, water, and soil . Its many chemical forms are pollutants with serious implications for the environment and human health . The presence of CO2 evolved from the reduction of chromium by ethylbenzene and from the gasification of the deposited oxygen-functionalised coke results in the dehydrogenation reaction becoming partially oxidative .

生化学分析

Biochemical Properties

Chromium ethylbenzene interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the dehydrogenation of ethylbenzene to styrene . This interaction involves a complex network of parallel and consecutive processes including cracking, steam reforming, and reverse water-gas shift .

Cellular Effects

The effects of Chromium ethylbenzene on cells and cellular processes are diverse. It influences cell function by interacting with various cellular pathways. For example, it has been shown to affect the surface chemistry of catalysts, which can have downstream effects on cellular metabolism .

Molecular Mechanism

At the molecular level, Chromium ethylbenzene exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Notably, the presence of CO2 evolved from the reduction of chromium by ethylbenzene results in the dehydrogenation reaction becoming partially oxidative .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chromium ethylbenzene change over time. It has been observed that the reaction profile shows an induction time corresponding to a cracking regime, followed by a dehydrogenation regime .

Metabolic Pathways

Chromium ethylbenzene is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions: The preparation of chromium ethylbenzene typically involves the dehydrogenation of ethylbenzene in the presence of a chromium-based catalyst. One common method is the use of chromium oxide supported on alumina (CrOx/Al2O3) as a catalyst. The reaction is carried out at high temperatures, typically between 500°C and 700°C, to facilitate the dehydrogenation process .

Industrial Production Methods: In industrial settings, the dehydrogenation of ethylbenzene to produce styrene is a well-established process. Chromium-based catalysts are often employed due to their effectiveness in promoting the reaction while minimizing side reactions such as cracking and coke formation . The process involves passing ethylbenzene over the chromium catalyst at elevated temperatures in the presence of steam, which helps to maintain the catalyst’s activity and selectivity.

化学反応の分析

Types of Reactions: Chromium ethylbenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, including acetophenone and benzaldehyde.

Dehydrogenation: The primary industrial reaction is the dehydrogenation of ethylbenzene to produce styrene.

Substitution: Under certain conditions, substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, air, and hydrogen peroxide.

Dehydrogenation: This reaction is carried out at high temperatures (500°C to 700°C) using chromium oxide catalysts.

Major Products:

Styrene: The primary product of the dehydrogenation of ethylbenzene.

Acetophenone and Benzaldehyde: Products of the oxidation of ethylbenzene.

類似化合物との比較

Chromium-zirconium oxophosphate: Used in the oxidation of benzyl alcohol and ethylbenzene.

Chromium-containing mesoporous organosilicas: Employed in the oxidation of cyclohexane and ethylbenzene.

Uniqueness: Chromium ethylbenzene is unique due to its high selectivity and efficiency in the dehydrogenation of ethylbenzene to styrene. The chromium-based catalyst provides a stable and active surface for the reaction, minimizing side reactions and enhancing the overall yield of styrene .

特性

IUPAC Name |

chromium;ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICKSZMRNUBQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

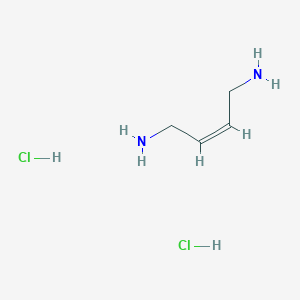

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)